tert-butyl 2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate
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Description
Synthesis Analysis
The synthesis pathway for tert-butyl 2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate involves the reaction of tert-butyl 2-aminoacetate with 2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-carboxylic acid followed by esterification with tert-butyl alcohol. The product is then purified by column chromatography or recrystallization to obtain the final compound.Molecular Structure Analysis
The molecular structure of TBODA is represented by the InChI code:1S/C13H22N2O4/c1-12(2,3)18-10(16)8-15-9-13(19-11(15)17)4-6-14-7-5-13/h14H,4-9H2,1-3H3
. This indicates that the compound has a molecular weight of 270.33 . Chemical Reactions Analysis
TBODA can participate in a variety of chemical reactions. For instance, it can act as a proton donor, allowing substrates to undergo reactions. It can also act as a nucleophile, attacking electrophilic centers in a substrate.Physical and Chemical Properties Analysis
TBODA is a powder at room temperature . It has a molecular weight of 270.33 . The compound is stable under normal temperatures and pressures .Mechanism of Action
TBODA acts as a proton donor in a variety of reactions. It is able to donate a proton to a substrate, allowing the substrate to undergo a reaction. TBODA can also act as a nucleophile, attacking electrophilic centers in a substrate and allowing the substrate to undergo a reaction.
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate involves the reaction of tert-butyl 2-aminoacetate with 2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-carboxylic acid followed by esterification with tert-butyl alcohol.", "Starting Materials": [ "tert-butyl 2-aminoacetate", "2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-carboxylic acid", "tert-butyl alcohol" ], "Reaction": [ "Step 1: tert-butyl 2-aminoacetate is reacted with 2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then esterified with tert-butyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) to form tert-butyl 2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate.", "Step 3: The product is purified by column chromatography or recrystallization to obtain the final compound." ] } | |
CAS No. |
189333-69-5 |
Molecular Formula |
C13H22N2O4 |
Molecular Weight |
270.3 |
Purity |
95 |
Origin of Product |
United States |
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